4-(o-Tolyl)tetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(o-Tolyl)tetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C12H17NO. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. The compound features an amine group and an o-tolyl group attached to the tetrahydropyran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and o-toluidine.
Reaction with Sodium Hydroxide: The 4-cyanotetrahydropyran is reacted with sodium hydroxide to form 4-formamidotetrahydropyran.
Addition of Sodium Hypochlorite: Sodium hypochlorite is slowly added to the reaction mixture, followed by heating to reflux.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that are useful in further chemical synthesis and pharmaceutical applications.
Scientific Research Applications
4-(o-Tolyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A simpler analog without the o-tolyl group.
Tetrahydro-2H-pyran-4-amine: Another analog with different substituents on the pyran ring
Uniqueness
4-(o-Tolyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the o-tolyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(2-methylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)12(13)6-8-14-9-7-12/h2-5H,6-9,13H2,1H3 |
InChI Key |
QUXMGMLAAWAEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.